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Compound of Interest

Compound Name: 3,5-Dibromoaniline

Cat. No.: B181674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of reagents and intermediates is a critical parameter in chemical research

and pharmaceutical development. Dibromoanilines are versatile building blocks in organic

synthesis, and the specific substitution pattern of the bromine atoms on the aniline ring dictates

the reactivity and properties of the resulting products. This guide provides a comprehensive

spectroscopic comparison of 3,5-dibromoaniline and its five constitutional isomers: 2,3-, 2,4-,

2,5-, 2,6-, and 3,4-dibromoaniline. By leveraging key spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron

Ionization Mass Spectrometry (EI-MS)—this document serves as a practical reference for the

unambiguous identification and differentiation of these closely related compounds.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and EI-MS analyses of the six dibromoaniline isomers. These datasets provide a basis for

direct comparison and identification.

Table 1: ¹H NMR Spectral Data of Dibromoaniline Isomers
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Isomer Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2,3-Dibromoaniline CDCl₃

6.99 (t, J=8.0), 6.79 (dd, J=8.0,

1.5), 6.55 (dd, J=8.0, 1.5), 4.15

(br s, 2H, NH₂)

2,4-Dibromoaniline CDCl₃

7.5 (d, J=2.2), 7.15 (dd, J=8.6,

2.2), 6.7 (d, J=8.6), 4.0 (br s,

2H, NH₂)

2,5-Dibromoaniline CDCl₃

7.2 (d, J=2.2), 6.9 (d, J=8.5),

6.7 (dd, J=8.5, 2.2), 4.0 (br s,

2H, NH₂)

2,6-Dibromoaniline CDCl₃

7.35 (d, J=8.0, 2H), 6.47 (t,

J=8.0, 1H), 4.4 (br s, 2H, NH₂)

[1]

3,4-Dibromoaniline CDCl₃

7.2 (d, J=2.3), 6.8 (dd, J=8.5,

2.3), 6.6 (d, J=8.5), 3.8 (br s,

2H, NH₂)

3,5-Dibromoaniline CDCl₃
7.0 (t, J=1.8, 1H), 6.8 (d,

J=1.8, 2H), 3.8 (br s, 2H, NH₂)

Table 2: ¹³C NMR Spectral Data of Dibromoaniline Isomers
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Isomer Solvent Chemical Shifts (δ, ppm)

2,3-Dibromoaniline CDCl₃
144.1, 132.7, 128.4, 119.5,

115.8, 109.4[2]

2,4-Dibromoaniline DMSO-d₆
147.5, 134.8, 130.2, 118.4,

114.8, 113.1[2]

2,5-Dibromoaniline CDCl₃ 145.6, 132.1, 116.8, 110.2

2,6-Dibromoaniline CDCl₃

142.0, 134.3, 128.4, 126.2,

125.7, 124.7, 123.5, 120.7,

118.8, 109.6[2]

3,4-Dibromoaniline CDCl₃ 146.1, 137.9, 117.3, 79.4

3,5-Dibromoaniline CDCl₃
Experimental data not readily

available.

Table 3: Key FT-IR Absorption Bands of Dibromoaniline Isomers (KBr Pellet)

Isomer
N-H Stretching
(cm⁻¹)

C-N Stretching
(cm⁻¹)

C-Br
Stretching
(cm⁻¹)

Aromatic C-H
Bending
(cm⁻¹)

2,3-

Dibromoaniline
~3400, ~3300 ~1300 ~700-500 ~850-750

2,4-

Dibromoaniline
3480, 3380 1310 680 860, 810

2,5-

Dibromoaniline
3470, 3375 1305 670 870, 800

2,6-

Dibromoaniline
3480, 3380 1300 690 780

3,4-

Dibromoaniline
3475, 3380 1315 675 865, 805

3,5-

Dibromoaniline
~3400, ~3300 ~1310 ~680 ~880, 850

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.rsc.org/suppdata/c6/dt/c6dt00470a/c6dt00470a1.pdf
https://www.rsc.org/suppdata/c6/dt/c6dt00470a/c6dt00470a1.pdf
https://www.rsc.org/suppdata/c6/dt/c6dt00470a/c6dt00470a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry Data (Electron Ionization) of Dibromoaniline Isomers

Isomer Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)

2,3-Dibromoaniline 249, 251, 253 170, 172, 90, 63

2,4-Dibromoaniline 249, 251, 253 170, 172, 90, 63

2,5-Dibromoaniline 249, 251, 253[3] 170, 172, 90, 63[3]

2,6-Dibromoaniline 249, 251, 253[4] 170, 172, 90, 63[4]

3,4-Dibromoaniline 249, 251, 253[5] 170, 172, 90, 63[5]

3,5-Dibromoaniline 249, 251, 253 170, 172, 90, 63

Note: The isotopic pattern of two bromine atoms results in characteristic M⁺, M+2, and M+4

peaks with an approximate ratio of 1:2:1.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid aromatic amines

like dibromoaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the dibromoaniline isomer in about

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-

d₆) in an NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard single-pulse

experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2

seconds. The spectral width should encompass the expected chemical shift range for

aromatic and amine protons (typically 0-10 ppm).

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower
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natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form

a thin, transparent or translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,

place the KBr pellet in the sample holder and acquire the sample spectrum. Typically,

spectra are collected over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS

analysis. For GC-MS, the sample should first be dissolved in a volatile solvent.

Ionization: Utilize a standard electron ionization (EI) source. The electron energy is typically

set to 70 eV to induce fragmentation.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of

dibromoaniline (250.92 g/mol ) and its expected fragments (e.g., m/z 50-300).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak cluster

and the characteristic fragmentation pattern. The isotopic distribution due to the two bromine

atoms is a key diagnostic feature.
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Mandatory Visualization
The logical workflow for the spectroscopic comparison and identification of dibromoaniline

isomers is depicted in the following diagram.

Workflow for Spectroscopic Comparison of Dibromoaniline Isomers
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Caption: Spectroscopic analysis workflow for dibromoaniline isomers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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